molecular formula C11H13ClN2O2S B4549118 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B4549118
M. Wt: 272.75 g/mol
InChI Key: VEYZEBPJSMQPGJ-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C11H13ClN2O2S and its molecular weight is 272.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.0386265 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Studies

  • A study detailed the synthesis of compounds related to 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and examined their interaction with nickel centers, highlighting the compound's potential in coordination chemistry and material science (Bermejo et al., 2000).

Catalytic Applications

  • Research on 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, demonstrated its efficacy as a catalyst in the synthesis of tetrasubstituted imidazoles, suggesting possible catalytic applications for similar structures (Davoodnia et al., 2010).
  • Another study utilized disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives, indicating the potential of related imidazole compounds in green chemistry applications (Moosavi‐Zare et al., 2013).

Synthesis of Room Temperature Ionic Liquids

  • Imidazole and pyridine derivatives, including structures similar to the compound , have been used to develop room temperature ionic liquids (RTILs), suggesting applications in the synthesis of new solvent systems (Zhang et al., 2003).

Medicinal Chemistry Applications

  • A compound structurally related to this compound was synthesized as part of a study exploring potential antiulcer agents, indicating the possible relevance in medicinal chemistry (Starrett et al., 1989).

Chemical Safety and Stability Studies

  • Sensitivity studies of imidazole-1-sulfonyl azide salts, which share structural elements with the compound, provide insights into handling and safety considerations for similar chemical entities (Fischer et al., 2012).

Environmental Analysis

  • A capillary electrophoresis method using 1-butyl-3-methyl imidazolium tetrafluoroborate, a compound related to the one , was developed to determine sulfonylureas in grain samples, highlighting environmental and agricultural applications (Springer et al., 2014).

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYZEBPJSMQPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.